5-Pyrimidinecarbonitrile, 2-amino-1,6-dihydro-4-(2-hydroxyethoxy)-6-oxo-
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Overview
Description
2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are essential structural motifs in various natural products and pharmaceuticals. This compound is of particular interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves the reaction of 2-amino-4,6-dichloropyrimidine with ethylene glycol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by hydroxyethoxy groups. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in ethylene glycol .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves mixing 2-amino-5-nitrophenol with an alkali and a solvent, followed by the addition of a hydroxyethylation reagent. The reaction is conducted at specific pressure and temperature conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Medicine: It shows promise in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide by interfering with the activity of nitric oxide synthase enzymes. This inhibition is crucial in reducing inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of the target compound.
2,4-Diamino-6-chloropyrimidine: Another pyrimidine derivative with similar biological activities.
2,4-Diamino-6-(2-hydroxyethoxy)pyrimidine: A closely related compound with hydroxyethoxy substitution at the C-6 position.
Uniqueness
2-Amino-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit nitric oxide production makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H8N4O3 |
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Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-amino-4-(2-hydroxyethoxy)-6-oxo-5H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H8N4O3/c8-3-4-5(13)10-7(9)11-6(4)14-2-1-12/h4,12H,1-2H2,(H2,9,10,13) |
InChI Key |
JEASUEUUSMTXMJ-UHFFFAOYSA-N |
Canonical SMILES |
C(COC1=NC(=NC(=O)C1C#N)N)O |
Origin of Product |
United States |
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